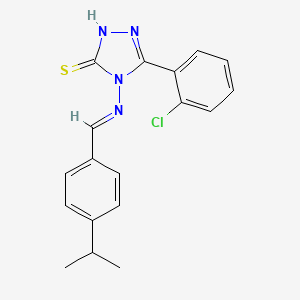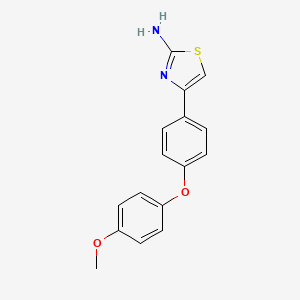
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is an organic compound with the molecular formula C12H12O4. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure, which includes a cyclooctatetraene ring with two ester groups at the 1 and 2 positions. It is used in various chemical research applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate typically involves the esterification of 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would use similar reagents and conditions as the laboratory synthesis but on a larger scale, with considerations for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid.
Reduction: 1,3,5,7-cyclooctatetraene-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of cyclooctatetraene derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications are not well-established.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate involves its reactivity due to the presence of the cyclooctatetraene ring and ester groups. The compound can interact with various molecular targets through its reactive sites, leading to different chemical transformations. Specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclooctatetraene: A parent compound with a similar ring structure but without ester groups.
1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid: The acid form of the compound.
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate: The ester form with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to the presence of both the cyclooctatetraene ring and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
15956-91-9 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
dimethyl (1Z,3Z,5Z,7Z)-cycloocta-1,3,5,7-tetraene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-8H,1-2H3/b4-3-,5-3?,6-4?,7-5-,8-6-,9-7?,10-8?,10-9- |
InChI-Schlüssel |
OLLLUZVYFNNOAS-UUDBPNICSA-N |
Isomerische SMILES |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12049345.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12049354.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)

![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)

![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)


![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)


![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)
